molecular formula C8H6F3IO B572646 (2-Iodo-4-(trifluoromethyl)phenyl)methanol CAS No. 873005-49-3

(2-Iodo-4-(trifluoromethyl)phenyl)methanol

Cat. No.: B572646
CAS No.: 873005-49-3
M. Wt: 302.035
InChI Key: KYPRZVRKNSVLNI-UHFFFAOYSA-N
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Description

“(2-Iodo-4-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6F3IO. It has a molecular weight of 302.03 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It is known that the compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups

Mode of Action

It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common . In the initiating step of a free radical reaction, a bromo atom is lost, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . This process continues in a chain reaction .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position These reactions can affect various biochemical pathways, depending on the specific targets of the compound

Pharmacokinetics

It is known that the compound has a molecular weight of 30203 Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

It is known that the compound can participate in reactions at the benzylic position These reactions can lead to various molecular and cellular changes, depending on the specific targets of the compound

Action Environment

The action of (2-Iodo-4-(trifluoromethyl)phenyl)methanol can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can influence the compound’s action, efficacy, and stability. Other environmental factors, such as pH and the presence of other compounds, could also potentially influence its action.

Properties

IUPAC Name

[2-iodo-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPRZVRKNSVLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855817
Record name [2-Iodo-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873005-49-3
Record name [2-Iodo-4-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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